molecular formula C5H7N3O2S B13230804 Pyrimidin-4-ylmethanesulfonamide

Pyrimidin-4-ylmethanesulfonamide

Cat. No.: B13230804
M. Wt: 173.20 g/mol
InChI Key: BAFKJZPGVQXYRF-UHFFFAOYSA-N
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Description

Pyrimidin-4-ylmethanesulfonamide is a compound that belongs to the pyrimidine family, which is a class of heterocyclic aromatic organic compounds Pyrimidines are known for their wide range of biological activities and are integral components of nucleic acids, such as DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrimidin-4-ylmethanesulfonamide typically involves the reaction of pyrimidine derivatives with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Pyrimidin-4-ylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild to moderate temperatures.

Major Products Formed:

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

Pyrimidin-4-ylmethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antibacterial activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of pyrimidin-4-ylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. In cancer research, it has been shown to induce apoptosis by upregulating p53 expression and downregulating caspase-3, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Pyrimidin-4-ylmethanesulfonamide can be compared with other pyrimidine derivatives such as:

    Pyrimidine: The parent compound, which is a simple heterocyclic aromatic organic compound.

    5-Fluorouracil: A pyrimidine analog used as an anticancer drug.

    Cytarabine: Another pyrimidine analog used in chemotherapy.

Uniqueness: this compound is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it a versatile compound for various applications.

Biological Activity

Pyrimidin-4-ylmethanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, interactions with various biomolecules, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of this compound

This compound belongs to the sulfonamide class of compounds, which are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. This mechanism is crucial for the development of various antibiotics and other therapeutic agents. The compound's structure allows it to interact with different enzymes and proteins, influencing cellular processes.

Inhibition of Folic Acid Synthesis
The primary mode of action for this compound involves the inhibition of enzymes responsible for folic acid synthesis. This is particularly important in bacterial cells, where folic acid is essential for DNA and RNA synthesis. By blocking this pathway, the compound effectively inhibits bacterial growth and proliferation.

Enzymatic Interactions
this compound has been shown to interact with various enzymes involved in critical biochemical pathways. It can inhibit protein kinases, which play a vital role in regulating cell division and metabolism. The binding affinity of this compound to these enzymes can significantly alter their activity, leading to changes in cellular signaling pathways .

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties. It has demonstrated effectiveness against a range of bacterial strains, making it a candidate for the development of new antibiotics. The compound's ability to inhibit bacterial growth through folic acid synthesis disruption is a key factor in its antimicrobial efficacy.

Anti-inflammatory Properties

In addition to its antibacterial activity, this compound has shown promise as an anti-inflammatory agent. Studies have indicated that it can inhibit specific enzymes involved in inflammatory pathways, suggesting its potential application in treating conditions such as arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Research has identified several key modifications that enhance its potency:

Modification Effect on Activity
Substitution at R1Increased binding affinity to target enzymes
Alteration at R2Enhanced anti-inflammatory effects
Variations at R3Improved pharmacokinetic properties

These modifications can lead to compounds with improved efficacy and reduced side effects, making them more suitable for therapeutic use .

Case Studies

  • Antibacterial Efficacy Study
    A study evaluated the antibacterial activity of this compound against multiple strains of Escherichia coli and Staphylococcus aureus. Results showed an IC50 value indicating strong inhibitory effects on bacterial growth, supporting its potential as a new antibiotic agent.
  • Anti-inflammatory Mechanism Investigation
    In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests its role in modulating immune responses, highlighting its therapeutic potential in inflammatory diseases .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Absorption: Well absorbed from the gastrointestinal tract.
  • Distribution: Widely distributed throughout body tissues.
  • Metabolism: Primarily metabolized in the liver.
  • Excretion: Eliminated via urine.

These characteristics contribute to its overall effectiveness as a therapeutic agent.

Properties

Molecular Formula

C5H7N3O2S

Molecular Weight

173.20 g/mol

IUPAC Name

pyrimidin-4-ylmethanesulfonamide

InChI

InChI=1S/C5H7N3O2S/c6-11(9,10)3-5-1-2-7-4-8-5/h1-2,4H,3H2,(H2,6,9,10)

InChI Key

BAFKJZPGVQXYRF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN=C1CS(=O)(=O)N

Origin of Product

United States

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